N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1609403-13-5
VCID: VC3021010
InChI: InChI=1S/C5H8N2S.2ClH/c1-6-2-5-3-8-4-7-5;;/h3-4,6H,2H2,1H3;2*1H
SMILES: CNCC1=CSC=N1.Cl.Cl
Molecular Formula: C5H10Cl2N2S
Molecular Weight: 201.12 g/mol

N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride

CAS No.: 1609403-13-5

Cat. No.: VC3021010

Molecular Formula: C5H10Cl2N2S

Molecular Weight: 201.12 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride - 1609403-13-5

Specification

CAS No. 1609403-13-5
Molecular Formula C5H10Cl2N2S
Molecular Weight 201.12 g/mol
IUPAC Name N-methyl-1-(1,3-thiazol-4-yl)methanamine;dihydrochloride
Standard InChI InChI=1S/C5H8N2S.2ClH/c1-6-2-5-3-8-4-7-5;;/h3-4,6H,2H2,1H3;2*1H
Standard InChI Key UNDLNBKOVSAJHM-UHFFFAOYSA-N
SMILES CNCC1=CSC=N1.Cl.Cl
Canonical SMILES CNCC1=CSC=N1.Cl.Cl

Introduction

Chemical Structure and Properties

N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride consists of a thiazole ring core with a methylamino substituent at the 4-position. The compound exists as a dihydrochloride salt, which enhances its stability and solubility for research applications compared to the free base form.

The molecular formula is C₅H₁₀Cl₂N₂S with a molecular weight of 201.12 g/mol. The thiazole core, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, provides a scaffold for various biological interactions. The methylamine group at the 4-position, further modified by N-methylation, contributes to its specific activity profile.

Identification Parameters

Accurate identification of this compound relies on several key parameters that distinguish it from related structures:

ParameterValue
CAS Number1609403-13-5 (alternative: 7771-09-7)
IUPAC NameN-methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride
Molecular FormulaC₅H₁₀Cl₂N₂S
Molecular Weight201.12 g/mol
InChI KeyUNDLNBKOVSAJHM-UHFFFAOYSA-N
Canonical SMILESCNCC1=CSC=N1.Cl.Cl

The compound's thiazole ring structure provides distinctive spectroscopic properties that aid in its identification and characterization. NMR spectroscopy typically reveals characteristic signals for the thiazole proton (δ 8.2–8.4 ppm) and methylamine protons (δ 2.5–3.0 ppm).

Physical and Chemical Properties

The physical and chemical properties of N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride significantly influence its behavior in various research settings:

PropertyCharacteristic
Physical StateSolid at room temperature
AppearanceWhite to off-white crystalline powder
SolubilityHighly soluble in water; soluble in methanol and DMSO
StabilityStable under normal conditions; sensitive to prolonged exposure to moisture
pH in SolutionAcidic due to hydrochloride salt formation

The dihydrochloride salt formation significantly enhances water solubility, making the compound suitable for biological assays and pharmaceutical research where aqueous environments are common. This improved solubility profile is a crucial advantage over the free base form, particularly for in vitro studies requiring dissolved compounds .

Synthesis Methods

The synthesis of N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride typically involves several chemical steps, beginning with thiazole derivatives and culminating in salt formation.

Synthetic Routes

Several approaches can be employed for synthesizing this compound:

  • Mannich Reaction Pathway: This commonly utilized method involves the reaction of a thiazole derivative with methylamine in the presence of formaldehyde under acidic conditions. The reaction occurs under controlled temperature conditions, typically in solvents such as ethanol or methanol.

  • Reductive Amination: Another viable approach involves reacting thiazole-4-carbaldehyde with methylamine, followed by reduction using appropriate reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.

  • Salt Formation: The free base N-Methyl-1-(1,3-thiazol-4-yl)methanamine is treated with hydrochloric acid to form the dihydrochloride salt. This can be accomplished by introducing gaseous HCl into a solution of the free base in an appropriate solvent such as diethyl ether .

Purification and Characterization

After synthesis, purification typically involves recrystallization from suitable solvents to obtain the pure compound. Structural confirmation employs various analytical techniques:

TechniquePurposeTypical Results
¹H NMRConfirmation of hydrogen environmentsThiazole proton (δ 8.2–8.4 ppm); methylamine protons (δ 2.5–3.0 ppm)
¹³C NMRCarbon skeleton verificationThiazole carbons (C2: δ 160–165 ppm)
Mass SpectrometryMolecular weight confirmationM+ peak corresponding to the molecular ion
Elemental AnalysisComposition verificationC, H, N, S percentages within ±0.4% of theoretical values

Purity assessment typically employs reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column, with purity standards generally requiring >98% for research applications.

Biological Activities

N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride and related thiazole derivatives demonstrate diverse biological activities that contribute to their research significance.

Antimicrobial Properties

Thiazole derivatives are recognized for their broad-spectrum antimicrobial activities against various pathogens. The thiazole ring can interact with specific enzymes and proteins in microbial cells, disrupting essential cellular processes.

Pathogen TypeActivity LevelMechanism of Action
Gram-positive bacteriaModerate to HighInhibition of cell wall synthesis; disruption of protein synthesis
Gram-negative bacteriaModerateMembrane integrity disruption; enzyme inhibition
FungiVariableErgosterol biosynthesis inhibition
MycobacteriaModerateMultiple cellular targets

Research suggests that the specific substitution pattern on the thiazole ring significantly influences antimicrobial efficacy, with the 4-position substitution (as in this compound) often contributing to enhanced activity against certain bacterial strains.

Antitumor Activity

Studies indicate that thiazole derivatives can exhibit significant cytotoxicity against various cancer cell lines. The mechanisms typically involve:

  • Apoptosis Induction: Activation of programmed cell death pathways in cancer cells

  • Cell Cycle Disruption: Interference with critical phases of the cell division cycle

  • Enzyme Inhibition: Targeting of enzymes essential for cancer cell proliferation

Research has shown that compounds similar to N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride demonstrate activity against cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells, with IC₅₀ values typically in the micromolar range.

Additional Biological Effects

Beyond antimicrobial and antitumor activities, thiazole derivatives exhibit a range of other biological effects:

ActivityMechanismPotential Applications
AntiviralInhibition of viral replication enzymesTreatment of viral infections
Anti-inflammatoryReduction of inflammatory mediator productionManagement of inflammatory conditions
AnalgesicModulation of pain receptor pathwaysPain relief
DiureticEnhanced urine productionTreatment of edema, hypertension
AnticonvulsantNeuronal excitability modulationSeizure management

The thiazole scaffold's ability to interact with diverse biological targets explains this wide spectrum of activities, making compounds like N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride valuable starting points for developing targeted therapeutics.

Research Applications

The unique structural and biological properties of N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride make it valuable for various scientific research applications.

Chemical Synthesis Applications

As a reagent in organic synthesis, this compound serves as a building block for constructing more complex molecular architectures. Its thiazole structure allows participation in various chemical reactions:

Reaction TypeDescriptionPotential Products
OxidationReactions with oxidizing agents to modify functional groupsN-oxides, sulfoxides, sulfones
ReductionTransformation using reducing agentsReduced thiazole derivatives
SubstitutionReplacement of functional groupsDiversely substituted derivatives
CouplingFormation of new carbon-carbon or carbon-heteroatom bondsExtended molecular structures

The compound's ability to serve as a versatile building block makes it essential for synthesizing pharmaceuticals and agrochemicals with specific structural requirements.

Biochemical Research

In biological research, N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride finds application in biochemical assays, acting as a probe for studying enzyme activities and interactions within biological systems. This functionality proves crucial for understanding metabolic pathways and developing enzyme inhibitors.

The compound can be employed to:

  • Investigate enzyme-substrate interactions

  • Explore structure-activity relationships in biological systems

  • Develop analytical methods for detecting related compounds

  • Serve as a reference standard in biochemical assays

Drug Discovery Applications

The compound's diverse biological activities position it as a valuable tool in drug discovery efforts:

ApplicationDescriptionResearch Value
Lead CompoundStarting point for structural modificationsDevelopment of novel therapeutic agents
Pharmacophore MappingIdentification of essential structural featuresDesign of target-specific compounds
Structure-Activity StudiesUnderstanding how structural changes affect activityOptimization of biological properties
Mechanism InvestigationsElucidation of biological targets and pathwaysUnderstanding disease processes

Research indicates particular promise in developing antimicrobial and anticancer agents, with thiazole derivatives showing efficacy against resistant bacterial strains and various tumor cell lines.

ClassificationSymbolSignal WordHazard Statements
IrritantGHS07WarningH315: Causes skin irritation; H319: Causes serious eye irritation

These hazard classifications mandate specific handling protocols to minimize exposure risks and prevent adverse effects .

Comparative Analysis with Related Compounds

Comparing N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride with structurally related compounds provides insights into structure-activity relationships and potential optimization strategies.

Structural Analogs

Several thiazole derivatives share core similarities but differ in substitution patterns:

CompoundKey Structural DifferenceCAS NumberDistinctive Properties
N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochlorideSubstitution at 2-position instead of 4-position2103398-78-1Different biological activity profile
N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine dihydrochlorideAdditional phenyl group at 2-position921101-66-8Enhanced lipophilicity, potentially increased binding affinity
N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine dihydrochlorideMethyl group at 2-position74892089Modified electronic properties of thiazole ring
2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole HydrochlorideIsopropyl group at 2-position, single HCl908591-25-3Increased lipophilicity, different solubility profile

These structural variations significantly impact physicochemical properties and biological activities, providing valuable insights for designing compounds with optimized profiles .

Structure-Activity Relationships

Analysis of structure-activity relationships reveals how structural modifications influence biological activities:

Structural FeatureEffect on ActivityBiological Implications
Thiazole coreEssential for baseline activityProvides key pharmacophore for target binding
Substitution position (2 vs. 4)Alters electronic distribution and binding geometryChanges target selectivity and potency
Additional aromatic groupsGenerally enhances potencyProvides additional binding interactions
Alkyl substitutionsModifies lipophilicity and steric propertiesAffects membrane permeability and target fit
Salt form (mono vs. dihydrochloride)Impacts solubility and dissolution rateInfluences bioavailability in aqueous environments

Understanding these relationships guides rational design of new compounds with enhanced potency, selectivity, or pharmacokinetic properties .

SupplierProduct InformationPackage SizePrice (USD)
TRCProduct #M103378500mg$265
ChemBridge CorporationProduct #BB-21023315g$297

These commercial sources provide researchers with access to high-purity material for various scientific applications .

Research Market Applications

The primary market applications for this compound include:

  • Pharmaceutical Research: Used in drug discovery programs targeting infectious diseases, cancer, and inflammatory conditions

  • Academic Research: Employed in studies of structure-activity relationships and biological mechanisms

  • Chemical Industry: Utilized as a building block for synthesizing more complex molecules

  • Analytical Chemistry: Serves as a reference standard for method development and validation

The compound's diverse biological profile and synthetic utility drive its continued relevance in research settings.

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